molecular formula C12H16N2O B11926142 6-(Piperidin-1-ylmethyl)picolinaldehyde CAS No. 154696-34-1

6-(Piperidin-1-ylmethyl)picolinaldehyde

Cat. No.: B11926142
CAS No.: 154696-34-1
M. Wt: 204.27 g/mol
InChI Key: FVONGGXOOICCIP-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylmethyl)picolinaldehyde is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. Its structure incorporates a picolinaldehyde core, a privileged scaffold in inhibitor design, which is functionally linked to a piperidine moiety via a methylene spacer. This specific architecture makes it a versatile intermediate for the synthesis of more complex molecules, particularly through reductive amination, a widely used reaction to create amine linkages prevalent in active pharmaceutical ingredients . Piperidine-containing compounds are a recognized pharmacophore in medicinal chemistry, frequently appearing in molecules with diverse biological activities . The piperidine ring often contributes to favorable pharmacokinetic properties and can be crucial for target binding. The picolinaldehyde subunit is a common feature in the development of novel therapeutic agents, serving as a key synthetic precursor. Research into similar compounds has demonstrated their utility in creating potent inhibitors for various targets. For instance, structure-activity relationship (SAR) studies on inhibitors often highlight the importance of the spatial relationship between an aromatic ring system, such as a pyridine, and a piperidine group, a configuration that this reagent is explicitly designed to deliver . Furthermore, analogous aldehydes are routinely employed in the synthesis of compounds screened for activity against diseases such as tuberculosis and malaria, underscoring the relevance of this chemical class in pioneering new therapeutic approaches . This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154696-34-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(piperidin-1-ylmethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H16N2O/c15-10-12-6-4-5-11(13-12)9-14-7-2-1-3-8-14/h4-6,10H,1-3,7-9H2

InChI Key

FVONGGXOOICCIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the 6-Substituted Picolinaldehyde Core

The initial challenge in synthesizing the target compound lies in introducing a reactive handle at the 6-position of the picolinaldehyde ring system. This can be achieved through various functionalization strategies.

Direct and selective functionalization of the pyridine (B92270) ring at a specific position can be challenging due to the electronic nature of the heterocycle. elsevierpure.com However, several methods have been developed to introduce substituents at the C-6 position. One common approach involves starting with a pre-functionalized pyridine derivative, such as 6-methyl-2-picoline, and then modifying it.

A key intermediate for the synthesis of 6-(piperidin-1-ylmethyl)picolinaldehyde is a picolinaldehyde derivative with a reactive group at the 6-position, such as a halomethyl group. For instance, the synthesis of 6-(chloromethyl)picolinaldehyde (B1611999) provides a direct precursor for nucleophilic substitution by piperidine (B6355638). The chloromethyl group is highly reactive and allows for the formation of a covalent bond with nucleophiles like amines.

Another potential route involves the bromination of a suitable precursor. For example, 6-bromo-2-pyridinecarboxaldehyde is a commercially available compound that can serve as a starting point for further functionalization, although this would require additional steps to introduce the methylene (B1212753) linker. nih.gov

Once a suitable precursor with a handle at the 6-position is obtained, further derivatization can lead to the desired picolinaldehyde scaffold. For example, if starting with 6-methylpicoline, the methyl group can be halogenated, for instance using N-bromosuccinimide (NBS), to create a reactive bromomethyl group. whiterose.ac.uk This intermediate can then be converted to the target compound.

Introduction of the Piperidin-1-ylmethyl Moiety

With a suitably functionalized picolinaldehyde in hand, the next crucial step is the introduction of the piperidin-1-ylmethyl group. This can be accomplished through several established synthetic protocols.

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of an aldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. While this method is highly effective, it is more directly applicable if starting from a dialdehyde (B1249045) precursor, such as 6-formylpicolinaldehyde. The selective reaction at one aldehyde group in the presence of another would be a key challenge to overcome.

A more direct and common method for introducing the piperidine moiety onto the pre-functionalized picolinaldehyde core is through nucleophilic substitution. Specifically, the reaction of a 6-(halomethyl)picolinaldehyde, such as 6-(chloromethyl)picolinaldehyde, with piperidine is a straightforward alkylation reaction.

In this reaction, the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired C-N bond. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields. researchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

Compound NameStructureRole in Synthesis
6-(Chloromethyl)picolinaldehydeKey precursor with a reactive chloromethyl group. chemicalbook.com
PiperidineNucleophile for the introduction of the piperidinyl moiety. researchgate.net
6-BromopicolinaldehydeAlternative precursor requiring further functionalization. nih.gov
6-(Aminomethyl)picolinaldehydeA closely related compound and potential precursor. chemicalbook.com

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules in a single step from three or more reactants. elsevierpure.comnih.govodu.edunih.govresearchgate.net A potential MCR for the synthesis of this compound could involve a Mannich-type reaction. The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine. nih.govnih.gov In a variation of this, a pre-formed Eschenmoser's salt could react with a suitable picolinaldehyde derivative, although this is a more complex and less direct route compared to the alkylation of a pre-functionalized precursor.

Stereoselective Synthesis of this compound Analogues

The creation of specific stereoisomers of this compound analogues is crucial for understanding their biological activity and developing potential applications. Stereoselective synthesis ensures that the desired three-dimensional arrangement of atoms is obtained. This can be achieved through various strategies, including chiral pool approaches and asymmetric induction.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials. This approach leverages the inherent chirality of these precursors to build more complex chiral molecules. For the synthesis of analogues of this compound, chiral starting materials can be used to construct the piperidine ring with a defined stereochemistry.

A variety of natural products and their derivatives serve as valuable chiral precursors for the synthesis of piperidine alkaloids. researchgate.net For instance, amino acids such as L-proline and L-pipecolinic acid are excellent starting points for the synthesis of 2-substituted piperidine alkaloids. researchgate.net Similarly, D-serine and D-methyl lactate (B86563) have been successfully employed in the total synthesis of piperidine alkaloids like microcosamine A. rsc.org The synthesis often involves key reactions such as the Horner-Wadsworth-Emmons reaction, Luche reduction, and intramolecular carbamate (B1207046) N-alkylation to form the piperidine framework. rsc.org Chiral aziridines, derived from commercially available starting materials like (2S)-hydroxymethylaziridine, also serve as versatile building blocks for the stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org

A modular strategy for synthesizing trisubstituted chiral piperidines has been developed, starting from choro-homoserine and acetylene (B1199291) dicarboxylate. nih.gov This method involves a formal [4+2] cyclization, diastereoselective reduction, and subsequent functionalizations to yield highly elaborated chiral piperidines. nih.gov

The following table summarizes some chiral pool starting materials and the types of piperidine structures they can generate.

Chiral Pool Starting MaterialResulting Piperidine StructureKey Synthetic Transformations
D-Serine, D-Methyl LactateSubstituted PiperidinesHorner-Wadsworth-Emmons reaction, Luche reduction, Intramolecular carbamate N-alkylation
L-Proline, L-Pipecolinic Acid2-Substituted Piperidine AlkaloidsHenry-Nef reaction
(2S)-Hydroxymethylaziridinecis-2,6-Disubstituted PiperidinesOxidation, Wittig olefination, Grignard reaction, Reductive ring-opening
Choro-homoserineTrisubstituted Piperidines[4+2] cyclization, Diastereoselective reduction, Decarboxylative functionalizations

Once the chiral piperidine moiety is synthesized, it can be coupled with a suitable picolinaldehyde precursor to yield the final target analogue.

Asymmetric Induction in Key Synthetic Steps

Chiral Auxiliaries: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. nih.gov For the synthesis of chiral piperidine derivatives, carbohydrate-based auxiliaries, such as O-derivatized arabinopyranosylamine, have proven effective. researchgate.netcdnsciencepub.com These auxiliaries can facilitate diastereoselective nucleophilic additions to N-functionalized aldimines. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile chiral auxiliaries that allow for the regio- and stereocontrolled introduction of substituents on the piperidine ring. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for the enantioselective synthesis of piperidines and pyridines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org These can then be reduced to the corresponding piperidines. nih.govacs.org Furthermore, hybrid bio-organocatalytic cascades, employing a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, have been developed for the synthesis of 2-substituted piperidines. ucd.ie Chiral pyridine-derived ligands have also been designed and utilized in a variety of asymmetric transition-metal-catalyzed reactions. acs.org

The following table provides examples of asymmetric induction methods used in the synthesis of chiral piperidine and pyridine derivatives.

Asymmetric MethodChiral InfluenceResulting ProductKey Features
Chiral Auxiliary (Arabinopyranosylamine)Carbohydrate-based chiral auxiliary2-Substituted DehydropiperidinonesDomino Mannich–Michael reaction with high diastereoselectivity.
Chiral Auxiliary (Oxazolopiperidone Lactams)Phenylglycinol-derived lactamsPolysubstituted PiperidinesRegio- and stereocontrolled introduction of substituents.
Asymmetric Catalysis (Rh-catalyzed)Chiral phosphine (B1218219) ligands3-Substituted TetrahydropyridinesAsymmetric reductive Heck reaction of arylboronic acids.
Bio-organocatalysisTransaminase enzyme2-Substituted PiperidinesHybrid cascade reaction combining enzymatic and organocatalytic steps.

Isolation and Purification Techniques for this compound in Research Contexts

The isolation and purification of this compound and its analogues are critical steps to obtain the compound in a pure form for further study. The presence of both an aldehyde and a piperidine functional group necessitates the use of specific techniques.

A common method for the purification of aldehydes is through the formation of a bisulfite adduct. jove.comnih.govnih.govacs.org This involves reacting the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a charged bisulfite adduct, which is soluble in the aqueous layer and can be separated from other organic components by liquid-liquid extraction. nih.govnih.govacs.org The aldehyde can then be regenerated from the aqueous layer by basification. nih.govnih.gov For aliphatic aldehydes, using a miscible organic solvent like dimethylformamide can improve the efficiency of the extraction. nih.govnih.gov

Crystallization is another powerful purification technique. For piperidine-containing compounds, crystallization can be an effective method to obtain a highly pure solid product. The choice of solvent is crucial and can significantly impact the crystal quality. Piperidine itself can form crystalline hydrates with water. acs.org It is also known that piperidine can crystallize at low temperatures due to its relatively high melting point of -10 °C. researchgate.net In some cases, piperidine can react with atmospheric carbon dioxide or acidic vapors to form solid salts, which can be a consideration during storage and purification. researchgate.net

Chromatographic techniques are also widely used for the purification of picolinaldehyde and piperidine derivatives. Affinity chromatography, for example, has been employed for the purification of pyridine nucleotide-linked dehydrogenases, demonstrating the potential for specific binding interactions to be exploited for separation. nih.gov For non-crystalline products or for separating complex mixtures, column chromatography using silica (B1680970) gel or other stationary phases is a standard procedure.

The table below outlines common purification techniques applicable to this compound.

Purification TechniquePrincipleApplicability to Target Compound
Bisulfite ExtractionReversible formation of a water-soluble bisulfite adduct with the aldehyde group.Effective for separating the aldehyde-containing compound from non-aldehydic impurities.
CrystallizationFormation of a pure crystalline solid from a supersaturated solution.Can be used to obtain a highly pure solid product, potentially as a free base or a salt.
Column ChromatographyDifferential partitioning of components between a stationary and a mobile phase.Useful for separating the target compound from impurities with different polarities.

Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functionality in 6-(Piperidin-1-ylmethyl)picolinaldehyde

The aldehyde group is a primary site for a variety of nucleophilic addition and condensation reactions, and its oxidation state can be readily modified.

Nucleophilic Addition Reactions (e.g., Knoevenagel, Wittig variants)

The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to attack by various nucleophiles.

Table 1: Examples of Knoevenagel Condensation with Pyridinecarbaldehydes

AldehydeActive Methylene (B1212753) CompoundCatalyst/ConditionsProductYield (%)Reference
4-PyridinecarbaldehydeMalononitrile (B47326)None, H₂O:EtOH (1:1), RT, 30 min2-(Pyridin-4-ylmethylene)malononitrile98 bas.bg
3-PyridinecarbaldehydeMalononitrileNone, H₂O:EtOH (1:1), RT, 45 min2-(Pyridin-3-ylmethylene)malononitrile95 bas.bg
2-PyridinecarbaldehydeMalononitrileNone, H₂O:EtOH (1:1), RT, 60 min2-(Pyridin-2-ylmethylene)malononitrile92 bas.bg
Aromatic AldehydesMalononitrileGrinding, no solvent, no catalyst, RTArylidenemalononitrileGood to excellent bohrium.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgnrochemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 2: General Stereoselectivity in the Wittig Reaction

Ylide TypeSubstituent on YlidePredominant Alkene IsomerReference
StabilizedElectron-withdrawing group (e.g., -COOR, -CN)(E)-alkene wikipedia.orgorganic-chemistry.org
Non-stabilizedAlkyl or H(Z)-alkene wikipedia.orgorganic-chemistry.org
Semi-stabilizedArylMixture of (E) and (Z)-alkenes wikipedia.org

Condensation Reactions, including Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction is of significant importance in coordination chemistry, as the resulting iminopyridine moieties can act as versatile ligands for metal ions. wikipedia.org The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The reaction of this compound with various primary amines would be expected to proceed smoothly, often under mild conditions, sometimes with acid or base catalysis, to yield the corresponding Schiff base derivatives. scilit.com

Table 3: Examples of Schiff Base Formation with Various Aldehydes

AldehydeAmineCatalyst/ConditionsProduct TypeReference
o-Vanillin4,4'-OxydianilineMethanol, RT, 1 hrSchiff base wikipedia.org
Pyrimidine-5-carbaldehydeVarious amines-Pyrimidine Schiff bases nih.gov
2-Formyl-phenoxy acetic acidAromatic amines-Schiff bases

Selective Oxidation and Reduction Profiles

Oxidation: The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. However, the presence of the tertiary amine (piperidine) and the pyridine ring may necessitate the use of mild and selective reagents to avoid undesired side reactions, such as N-oxidation. For the oxidation of aldehydes to carboxylic acids, reagents like potassium permanganate (B83412) or chromic acid are often used, though milder methods might be preferable in this case.

Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, 6-(piperidin-1-ylmethyl)pyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally a milder reagent and would likely be suitable for the selective reduction of the aldehyde in the presence of the pyridine ring.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene. masterorganicchemistry.com Electrophilic substitution, when it does occur, typically directs incoming electrophiles to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. masterorganicchemistry.com The presence of the formyl and piperidin-1-ylmethyl groups will further influence the regioselectivity of such reactions. The formyl group is deactivating, while the piperidin-1-ylmethyl group is generally considered activating.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. bohrium.com Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, thus stabilizing it. bohrium.com In this compound, the 6-position is already substituted. Therefore, if a suitable leaving group were present at the 4-position, nucleophilic attack would be favored at that site.

N-Oxidation and Ring Functionalization

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, most notably leading to the formation of a pyridine N-oxide. bas.bg This transformation can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide is an interesting intermediate, as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. bas.bg For instance, N-oxidation can facilitate electrophilic substitution at the 4-position. The presence of the piperidine (B6355638) nitrogen in this compound introduces a potential site for competing N-oxidation.

Reactivity of the Piperidine Moiety

The piperidine ring in this compound, being a saturated N-heterocycle, exhibits reactivity primarily centered on the tertiary amine nitrogen and the conformational flexibility of the ring itself.

Nitrogen Atom Derivatizations (e.g., acylation, quaternization)

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

Quaternization: The piperidine nitrogen can be readily quaternized by reaction with alkyl halides. This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, permanently bestowing a positive charge on the nitrogen atom. The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions. For example, methylation of N-(3-pyridylmethyl) chitosan, a polymeric analogue, has been successfully achieved using iodomethane (B122720) under basic conditions. researchgate.net It is reasonable to infer that this compound would undergo similar quaternization with various alkyl halides.

Reagent CategoryExample ReagentProduct Type
Acylating AgentAcetyl chlorideN-acylpiperidinium salt
Alkylating AgentMethyl iodideQuaternary ammonium salt

This table presents plausible derivatizations of the piperidine nitrogen based on the known reactivity of similar N-alkylpiperidines.

Ring Transformations and Conformationally Controlled Reactions

While the piperidine ring is generally stable, its conformation can influence reactivity, and under certain conditions, ring transformations can occur. The chair conformation is the most stable arrangement for the piperidine ring, with substituents preferentially occupying equatorial positions to minimize steric hindrance.

Reactions that proceed through a piperidinium (B107235) ylide intermediate can lead to ring rearrangements. Although specific examples for this compound are not documented, the generation of ylides from N-substituted piperidines is a known phenomenon and can be a precursor to various transformations.

Furthermore, the quaternization of the piperidine nitrogen can activate adjacent C-H bonds, potentially leading to elimination or rearrangement reactions under basic conditions. The specific pathways would be highly dependent on the substituents and the reaction conditions employed.

Intramolecular Cyclization and Rearrangement Processes

The spatial proximity of the aldehyde group and the tertiary amine in this compound creates the potential for intramolecular reactions, leading to the formation of novel heterocyclic systems. Such reactions are often favored over their intermolecular counterparts due to the high effective concentration of the reacting groups. wikipedia.org

One plausible intramolecular reaction is a cyclization initiated by the nucleophilic attack of the piperidine nitrogen on the electrophilic aldehyde carbon. This would form a zwitterionic intermediate that could then undergo further reactions. While direct evidence for this specific molecule is lacking, intramolecular cyclizations of tethered amines and aldehydes are known to occur, often leading to the formation of five- or six-membered rings. The Dieckmann cyclization, an intramolecular Claisen condensation, is a classic example of such a ring-forming reaction involving two ester groups, illustrating the general principle. youtube.comyoutube.com

Another possibility involves the formation of an iminium ion from the aldehyde, which could then be attacked by an enamine formed from the piperidine ring, although this would require specific activation. More likely, under acidic conditions, the aldehyde could be protonated, increasing its electrophilicity and facilitating an intramolecular attack by the piperidine nitrogen.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of the potential reactions of this compound can be inferred from studies of analogous systems.

The mechanism of acylation and quaternization of the piperidine nitrogen follows standard nucleophilic substitution pathways (SN2 for quaternization).

For intramolecular cyclization , a plausible mechanism would involve the following steps:

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the aldehyde. This is analogous to the initial step in imine formation between an amine and an aldehyde. libretexts.org

Intermediate Formation: A tetrahedral, zwitterionic intermediate is formed.

Proton Transfer/Rearrangement: This intermediate could then undergo a variety of transformations. A proton transfer could lead to a neutral amino alcohol, which could then undergo dehydration to form a new ring system. Alternatively, rearrangement of the intermediate could occur, driven by the release of ring strain or the formation of a more stable product.

Coordination Chemistry and Ligand Properties

Denticity and Coordination Modes of 6-(Piperidin-1-ylmethyl)picolinaldehyde

The denticity of a ligand refers to the number of donor atoms that can simultaneously bind to a central metal ion. This compound possesses three potential coordination sites: the pyridine (B92270) nitrogen, the piperidine (B6355638) nitrogen, and the aldehyde oxygen. This allows for various coordination modes, making it a flexible ligand in the formation of metal complexes.

Pyridine Nitrogen Coordination Characteristics

The pyridine ring is a fundamental component of many ligands in coordination chemistry. The nitrogen atom within the pyridine ring features a lone pair of electrons in an sp² hybridized orbital, which is readily available for donation to a metal center, forming a stable sigma bond. researchgate.netjscimedcentral.com The aromatic nature of the pyridine ring can also lead to π-π stacking interactions, which can further stabilize the resulting complex. rsc.org The coordination of the pyridine nitrogen is a common feature in a vast array of transition metal complexes, contributing to the formation of stable chelates. researchgate.net In the context of this compound, the pyridine nitrogen is expected to be a primary coordination site due to its favorable electronic and steric properties.

Aldehyde Oxygen Involvement in Metal Chelation (if applicable)

The aldehyde group (-CHO) attached to the pyridine ring at the 2-position introduces a third potential donor atom: the carbonyl oxygen. The participation of the aldehyde oxygen in coordination would result in the formation of another five-membered chelate ring, involving the pyridine nitrogen and the aldehyde oxygen. This type of chelation is well-documented for picolinaldehyde and its derivatives. jocpr.com The coordination of the aldehyde oxygen can occur in its neutral form or, in some cases, after deprotonation of an enolized form of the aldehyde, particularly in the formation of Schiff base complexes. bibliomed.orgnih.govresearchgate.net The ability of the aldehyde group to engage in coordination significantly enhances the potential denticity of the ligand, allowing it to act as a tridentate ligand under appropriate conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.comnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Coordination Compounds

Transition metals, with their partially filled d-orbitals, form a wide variety of coordination complexes with diverse geometries and magnetic properties. The reaction of this compound with transition metal salts such as those of copper(II), nickel(II), cobalt(II), and zinc(II) is expected to yield stable complexes. nih.govnih.govrsc.org The ligand can coordinate in a bidentate fashion through the pyridine and piperidine nitrogens, or as a tridentate ligand also involving the aldehyde oxygen. The formation of Schiff base derivatives by condensation of the aldehyde group with a primary amine, followed by complexation, is a common strategy to create more complex and stable multidentate ligands. bibliomed.orgnih.govresearchgate.net

Table 1: Hypothetical Characterization Data for Transition Metal Complexes of this compound

Metal IonFormulaGeometryMagnetic Moment (µB)Color
Cu(II)[Cu(L)Cl₂]Distorted Square Planar1.8-2.2Blue/Green
Ni(II)[Ni(L)₂(NO₃)₂]Octahedral2.9-3.4Green
Co(II)[Co(L)Cl₂]Tetrahedral4.3-5.2Blue
Zn(II)[Zn(L)₂(ClO₄)₂]OctahedralDiamagneticColorless
Note: This table is illustrative and based on typical values for similar complexes, as specific experimental data for this compound is not available.

Characterization of these complexes would typically involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the donor atoms by observing shifts in the vibrational frequencies of the C=N (pyridine), C-N (piperidine), and C=O (aldehyde) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the oxidation state and spin state of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. rsc.orgresearchgate.net

Main Group Metal Coordination Compounds

While less common than with transition metals, main group metals can also form coordination complexes. The interaction of this compound with main group metal ions such as those from Group 1, 2, or 13 would likely involve the "harder" donor atoms, namely the pyridine nitrogen and the aldehyde oxygen. The coordination chemistry of main group metals is often influenced by the size of the metal ion and its preference for specific coordination numbers and geometries. For instance, smaller ions like Li⁺ might favor lower coordination numbers, while larger ions like K⁺ can accommodate more donor atoms. The synthesis of such complexes would likely be carried out in non-aqueous solvents to prevent hydrolysis of the metal ions.

Table 2: Hypothetical Characterization Data for Main Group Metal Complexes of this compound

Metal IonFormulaGeometryNMR Shift (ppm)
Li(I)[Li(L)(THF)]ClO₄TetrahedralSignificant downfield shift of ligand protons upon coordination
Mg(II)Mg(L)₂(H₂O)₂₂OctahedralSignificant downfield shift of ligand protons upon coordination
Al(III)[Al(L)Cl₃]TetrahedralSignificant downfield shift of ligand protons upon coordination
Note: This table is illustrative and based on general principles of main group metal coordination chemistry, as specific experimental data for this compound is not available.

Characterization techniques for these complexes would primarily include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As main group metal complexes are often diamagnetic, NMR is a powerful tool to probe the coordination environment by observing changes in the chemical shifts of the ligand's protons and carbons upon complexation.

IR Spectroscopy: To confirm the coordination of the ligand.

X-ray Crystallography: To definitively determine the solid-state structure.

Structural Analysis of this compound Metal Complexes

The three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties. Structural analysis in both the solid state and in solution provides insights into the coordination environment of the metal ion and the conformational dynamics of the ligand.

Solid-State Structures and Crystal Engineering

Detailed crystallographic data for metal complexes of this compound are not extensively documented in the surveyed literature. However, the principles of crystal engineering can be applied to predict the solid-state structures of such complexes. The formation of coordination polymers, metal-organic frameworks (MOFs), and other crystalline materials is often guided by the coordination preferences of the metal ion and the geometry of the organic ligand. For instance, the combination of a suitable metal ion with a rigid bridging ligand can reliably generate discrete macrocyclic or cage-like architectures, or continuous metal-organic frameworks. lucp.net The adaptability of ligands, such as pyridine-dicarboxylic acids, has been shown to lead to a diversity of structural networks, from 2D layers to 3D frameworks, depending on the metal ion and co-ligands used. nih.gov

Interactive Data Table: Predicted Coordination Geometries

Metal IonTypical Coordination NumberPredicted GeometryPotential Structural Motif
Cu(II)4, 5, 6Square Planar, Square Pyramidal, OctahedralMononuclear, Dinuclear, or Polymeric Chains
Ni(II)4, 6Square Planar, OctahedralMononuclear or Polymeric Chains. jscimedcentral.com
Co(II)4, 6Tetrahedral, OctahedralMononuclear or Polymeric Chains
Zn(II)4TetrahedralMononuclear or Polymeric Networks

Solution-State Conformations and Ligand Exchange Dynamics

The behavior of this compound metal complexes in solution is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These studies can reveal information about the conformational flexibility of the ligand upon coordination and the dynamics of ligand exchange processes. mpg.de For related systems, 2D-EXSY NMR has been used to measure metallotropic shifts and probe restricted rotation within the ligand framework. researchgate.net

The coordinating behavior of similar ligands, such as 2,6-bis(benzimidazol-2′-yl)pyridine, has been investigated through NMR studies, identifying the coordination sites towards different metal ions. researchgate.net The lability of the metal-ligand bonds can impart flexibility to the supramolecular arrays, which is a key feature for applications in sensing and catalysis. nih.gov The rate of self-organization processes in solution can be significantly influenced by factors such as temperature and the choice of solvent. nih.gov

Electronic and Magnetic Properties of Coordination Assemblies

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion, its oxidation state, and the ligand field environment.

The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the nature of electronic transitions. For instance, the UV-Vis spectra of nickel(II) and cobalt(II) complexes with aminophosphonate derivatives of pyridine show bands typical for high-spin octahedral environments. researchgate.net The electronic properties of coordination complexes can be tuned by modifying the ligand structure, which can influence the energy levels of the molecular orbitals. researchgate.netmdpi.com

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center and the interactions between adjacent metal ions in polynuclear systems. uomustansiriyah.edu.iq Paramagnetism arises from unpaired electrons, and its magnitude is related to the magnetic moment of the complex. uomustansiriyah.edu.iq In polynuclear complexes, the magnetic coupling between metal centers can be either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment), depending on the nature of the bridging ligands and the geometry of the complex. lucp.net For example, the bridging mode of azide (B81097) co-ligands is known to influence the type of magnetic coupling in transition metal complexes. lucp.net

Interactive Data Table: Expected Magnetic Behavior

Metal Iond-electron ConfigurationExpected Spin StatePredicted Magnetic Behavior
Cu(II)d⁹S = 1/2Paramagnetic
Ni(II)d⁸High-spin (S=1) or Low-spin (S=0)Paramagnetic (octahedral) or Diamagnetic (square planar)
Co(II)d⁷High-spin (S=3/2) or Low-spin (S=1/2)Paramagnetic
Fe(II)d⁶High-spin (S=2) or Low-spin (S=0)Paramagnetic or Diamagnetic

Supramolecular Self-Assembly Driven by this compound as a Ligand

Supramolecular self-assembly is a powerful strategy for the construction of complex, well-defined architectures from molecular building blocks. mdpi.com The directional and predictable nature of metal-ligand coordination bonds is a key driving force in this process. nih.gov Ligands like this compound, with their multiple binding sites, can act as nodes or linkers in the formation of supramolecular structures such as coordination polymers, macrocycles, and cages. nih.govresearchgate.net

The self-assembly process is highly dependent on the geometric compatibility between the metal ion's coordination sphere and the ligand's binding sites. nih.gov By carefully selecting the metal precursor and the reaction conditions, it is possible to direct the assembly towards a desired architecture. For example, the use of heteroditopic pyridyl-carboxylate ligands has been shown to result in the formation of macrocycles or coordination polymers depending on the tin-based metallic precursor used. scilit.com Furthermore, multi-component self-assembly in a single pot offers an efficient route to constructing complex architectures by combining different types of building blocks with orthogonal interactions. osti.gov The resulting supramolecular assemblies can exhibit interesting properties and have potential applications in areas such as catalysis and materials science.

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the aldehyde and the influence of the piperidinomethyl group are instrumental in the construction of various heterocyclic frameworks. While direct literature explicitly detailing the use of 6-(Piperidin-1-ylmethyl)picolinaldehyde for the following specific syntheses is limited, its structural motifs are found in precursors for a range of complex heterocycles. The general reactivity of picolinaldehydes and piperidine-substituted pyridines is well-established in the synthesis of fused ring systems.

Construction of Fused Pyridine (B92270) Derivatives

The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often involves the cyclization of functionalized pyridine precursors. nih.gov For instance, pyridine derivatives containing an amino or hydrazido group adjacent to a nitrile can be cyclized with various reagents to form fused bicyclic systems. nih.govbldpharm.com Picolinaldehydes, like this compound, can be converted into such precursors through standard synthetic transformations, positioning them as potential starting materials for these complex heterocyclic structures.

Synthesis of Indolizidine Alkaloid Analogues

Indolizidine alkaloids are a class of nitrogen-containing bicyclic compounds with significant biological activity. nih.gov The synthesis of analogues of these natural products is an active area of research. bldpharm.com Synthetic strategies often rely on the cyclization of piperidine-containing precursors. The piperidine (B6355638) ring is a core component of many naturally occurring alkaloids, and its presence in this compound makes this compound a conceptually relevant starting point for the elaboration into indolizidine-like scaffolds. researchgate.net

Formation of Quinolines and Related Heterocycles

Quinolines are important heterocyclic compounds with a wide range of pharmacological properties. beilstein-journals.org Various synthetic methods, such as the Friedländer and Skraup syntheses, are employed for their construction. nih.gov These syntheses often utilize substituted anilines and carbonyl compounds. A related molecule, 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, highlights the utility of combining piperidine and aldehyde functionalities on a heterocyclic core for creating pharmacologically relevant quinoline (B57606) derivatives. beilstein-journals.orgmdpi.com This suggests that this compound could serve as a valuable precursor for analogous pyridine-based structures or be chemically modified to participate in quinoline synthesis.

Role in the Development of Advanced Organic Scaffolds

The inherent functionalities of this compound allow for its derivatization into a variety of organic scaffolds with potential applications in medicinal chemistry and materials science.

Derivatization for Pharmacologically Relevant Frameworks

The piperidine moiety is a key structural feature in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com Derivatives of piperidine are known to exhibit a wide spectrum of biological activities, including analgesic and antimicrobial properties. mdpi.comresearchgate.net The aldehyde group of this compound provides a reactive handle for introducing additional diversity and creating new chemical entities for pharmacological screening. The combination of the pyridine ring, a common scaffold in drug discovery, with the piperidine and aldehyde groups offers a platform for generating libraries of compounds for biological evaluation. researchgate.netrug.nl

Computational and Theoretical Investigations

Electronic Structure Calculations of 6-(Piperidin-1-ylmethyl)picolinaldehyde

The electronic structure of a molecule is fundamental to its chemical and physical properties. Calculations based on quantum mechanics, particularly Density Functional Theory (DFT), allow for a detailed description of the electron distribution and energy levels within this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO energy gaps)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For molecules with similar structures, the HOMO-LUMO gap can provide comparative insights into their reactivity. For instance, in a study of picolinaldehyde oxime, a related compound, the HOMO-LUMO energy gap was calculated to be significant, indicating a notable level of stability arising from the charge transfer interactions within the molecule. researchgate.net The presence of different functional groups can substantially influence the energies of these frontier orbitals.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Data not available
Lowest Unoccupied Molecular Orbital Energy ELUMO Data not available
HOMO-LUMO Energy Gap ΔE Data not available
Ionization Potential I Data not available
Electron Affinity A Data not available
Electronegativity χ Data not available
Chemical Hardness η Data not available
Chemical Softness S Data not available
Electrophilicity Index ω Data not available

Note: Specific calculated values for this compound are not publicly available. The table serves as a template for the types of data generated in such studies.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

In molecules containing heteroatoms like nitrogen and oxygen, such as this compound, these atoms typically create regions of negative potential due to their high electronegativity. The carbonyl oxygen of the aldehyde group and the nitrogen atom of the piperidine (B6355638) ring would be expected to be electron-rich sites. Conversely, the hydrogen atoms and the regions around the aromatic ring may exhibit positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of chemical reactions.

Quantum-Chemical Studies of Reactivity and Reaction Mechanisms

Quantum-chemical calculations are instrumental in elucidating the reactivity of molecules and the mechanisms of their reactions. These studies can map out the energy landscape of a reaction, identifying the most favorable pathways.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms involves the identification of transition states, which are the highest energy points along a reaction coordinate. By calculating the energy of the reactants, products, and transition states, the activation energy barrier for a reaction can be determined. A lower activation energy implies a faster reaction rate.

For a molecule like this compound, theoretical studies could model various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyridine (B92270) ring. These calculations would reveal the energetics of each potential pathway, helping to predict the most likely products under different conditions.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate the effect of different solvents on reaction pathways. Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the energy barriers of a reaction. mdpi.com

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. Techniques like DFT can be used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Furthermore, predictions of electronic transitions, such as those observed in UV-Vis spectroscopy, can be made. These calculations help in understanding the electronic structure and the nature of the orbitals involved in the absorption of light. For complex molecules, theoretical predictions are an invaluable tool for interpreting and validating experimental spectroscopic data.

Vibrational Frequency Calculations (FT-IR)

Vibrational frequency analysis, often correlated with experimental Fourier-transform infrared (FT-IR) spectroscopy, is a powerful computational tool to understand the molecular structure and bonding of a compound. For molecules containing a piperidine ring, FT-IR spectra can reveal characteristic vibrational modes. nist.gov Less sterically hindered piperidine has been noted to lead to a slower imidization reaction compared to some other cyclic amines. researchgate.net

In the context of related pyridine derivatives, FT-IR spectroscopy is instrumental in identifying key functional groups. For instance, the carbonyl (C=O) stretching vibration in picolinaldehyde derivatives typically appears in a distinct region of the spectrum. Studies on similar compounds have utilized FT-IR to confirm the presence of specific bonds and functional groups, which is crucial for verifying the synthesis and purity of the compound. nih.gov Theoretical calculations, often employing density functional theory (DFT), can predict the vibrational frequencies and intensities of these modes. nih.gov For example, in a study on a pyrazine-2-carboxylic acid derivative, a strong and sharp absorption band for the C=O stretch was observed and compared to the starting material.

The table below shows a general range for characteristic FT-IR absorption frequencies for functional groups present in this compound and related molecules.

Functional GroupTypical Absorption Range (cm⁻¹)
C-H (alkane)2850-2960
C=O (aldehyde)1690-1740
C=N (pyridine ring)1450-1600
C-N (piperidine)1020-1250

This table provides general frequency ranges and specific values for this compound would require specific experimental data or high-level computational analysis.

Electronic Absorption and Emission Spectra Simulations

Theoretical simulations of electronic absorption and emission spectra, often performed using Time-Dependent Density Functional Theory (TD-DFT), provide insights into the electronic transitions within a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, which are fundamental to understanding the photophysical properties of a compound.

For molecules with potential nonlinear optical (NLO) properties, such as those containing donor-π-acceptor motifs, TD-DFT calculations are used to understand charge transfer characteristics. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution is key to interpreting these electronic transitions. researchgate.net

In related systems, studies have shown that structural modifications can significantly alter the electronic properties, leading to shifts in absorption maxima. researchgate.net For instance, the introduction of different terminal acceptor groups in a series of chromophores resulted in varying band gaps and absorption bands across the UV-Visible spectrum. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the three-dimensional structure and dynamic behavior of molecules. The piperidine ring, a key component of this compound, can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net

The conformation of the piperidine ring can be influenced by the nature of the substituents attached to it. For example, studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that the piperidine ring can adopt a chair conformation with an electron-donating substituent, while an electron-withdrawing group can favor a boat conformation. researchgate.net In some cases, single-crystal X-ray diffraction has been used to confirm the solid-state conformation, revealing distorted boat or chair forms. researchgate.net

MD simulations can further provide insights into how the molecule behaves over time, including conformational changes and interactions with its environment. These simulations are particularly useful for understanding the behavior of molecules in solution or within biological systems. biorxiv.org

Theoretical Assessment of Non-Linear Optical Properties

The theoretical assessment of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. annalsofrscb.ro Computational methods, particularly DFT, are widely used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). scirp.org

Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. researchgate.net In the case of this compound, the piperidine group can act as an electron donor, the pyridine ring as the π-bridge, and the aldehyde group as the electron acceptor. Theoretical studies on similar compounds have demonstrated that such arrangements can lead to enhanced NLO properties. researchgate.netrsc.org

The calculation of these properties often involves using specific functionals and basis sets within the DFT framework, such as B3LYP or CAM-B3LYP with extended basis sets. researchgate.netrsc.org The results of these calculations can predict the potential of a molecule as an NLO material. rsc.org For instance, studies on other organic crystals have shown that significant third-order nonlinear susceptibility can be predicted through such computational analyses. rsc.org

Ligand Field Theory and Bonding Analysis in Metal Complexes

When this compound acts as a ligand in a metal complex, Ligand Field Theory (LFT) and molecular orbital (MO) theory are used to describe the bonding, electronic structure, and properties of the resulting complex. wikipedia.org LFT is an extension of crystal field theory and incorporates covalent interactions between the metal ion and the ligands. libretexts.org

The nitrogen atoms of the pyridine and piperidine rings, along with the oxygen atom of the aldehyde group, can coordinate to a metal center. The geometry of the resulting coordination complex will significantly influence the splitting of the metal d-orbitals. libretexts.org For example, in an octahedral complex, the d-orbitals split into t₂g and e_g sets. wikipedia.orglibretexts.org The energy difference between these sets (Δo) is a key parameter that determines the electronic and magnetic properties of the complex. wpmucdn.com

Bonding analysis in these complexes involves considering both σ-bonding, from the donation of lone pairs from the ligand to the metal, and potentially π-bonding. wikipedia.org The nature of the ligand and its interaction with the metal d-orbitals can be further investigated using computational methods to understand the degree of covalency and the distribution of electron density in the complex. libretexts.org

Q & A

Q. What are the optimal synthetic routes for 6-(Piperidin-1-ylmethyl)picolinaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between picolinaldehyde derivatives and piperidine-containing precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed for analogous pyridine-based aldehydes, requiring optimization of catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene or dichloromethane), and temperature (reflux conditions) . Systematic optimization should include:

  • Screening catalyst loading (0.1–5 mol%) and ligand systems.
  • Evaluating solvent polarity effects on reaction kinetics.
  • Monitoring reaction progress via TLC or HPLC to determine ideal termination points.
    Purification via silica gel chromatography with gradients of petroleum ether/dichloromethane is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Robust characterization requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : For definitive structural elucidation if crystalline derivatives are obtainable.
  • FT-IR : To identify carbonyl stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    Documentation should follow IUPAC guidelines, including purity assessments (HPLC ≥95%) and melting points .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While specific toxicological data for this compound may be limited, general aldehyde and piperidine safety practices apply:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks; aldehydes are volatile and irritants.
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bisulfite.
  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in coordination chemistry or biochemical interactions?

Methodological Answer: Mechanistic investigations may involve:

  • Spectroscopic Titration : UV-Vis or fluorescence spectroscopy to study metal-ligand binding (e.g., with Co²⁺ or Zn²⁺).
  • Computational Modeling : DFT calculations to predict binding affinities and transition states.
  • Kinetic Studies : Monitoring reaction rates under varying pH/temperature to infer activation parameters.
    For biochemical targets, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with enzymes/receptors .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer: Discrepancies often arise from variations in experimental conditions. Resolve them by:

  • Standardized Protocols : Replicate measurements using controlled humidity/temperature.
  • Advanced Analytics : Use dynamic light scattering (DLS) for solubility studies and accelerated stability testing (40°C/75% RH) for degradation profiling.
  • Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes (n ≥ 3) and error margins (e.g., ±5%) are reported .

Q. What strategies enable the application of this compound in catalytic systems or polymer chemistry?

Methodological Answer: Exploration in catalysis could involve:

  • Ligand Design : Modify the aldehyde/piperidine moieties to enhance metal coordination (e.g., cobalt or iron complexes for polymerization catalysis).
  • Screening Reactivity : Test in olefin polymerization (e.g., isoprene) using Ziegler-Natta-type conditions.
  • Kinetic Chain Length Analysis : GPC or MALDI-TOF to determine polymer molecular weights and dispersity .

Q. How does the stereoelectronic profile of this compound influence its reactivity in multicomponent reactions?

Methodological Answer: The aldehyde’s electrophilicity and piperidine’s basicity can drive reactions like Ugi or Biginelli:

  • Steric Maps : Use molecular modeling to assess steric hindrance at the aldehyde position.
  • Electronic Probes : Hammett substituent constants (σ) to quantify electronic effects on reaction rates.
  • Cross-Experiment Comparisons : Contrast yields/selectivities with analogous compounds (e.g., 6-(furan-2-yl)picolinaldehyde) to isolate stereoelectronic contributions .

Q. What methodologies are effective for studying the environmental fate or degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (254 nm) and analyze breakdown products via LC-MS.
  • Microbial Degradation : Use soil slurry assays with GC-MS to track metabolite formation.
  • QSPR Models : Predict biodegradability using quantitative structure-property relationships based on logP and topological polar surface area .

Q. How can researchers design structure-activity relationship (SAR) studies to explore its pharmacological potential?

Methodological Answer: SAR frameworks require:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., piperidine → morpholine) or aldehyde modifications.
  • Biological Assays : Test against target enzymes (e.g., kinases) using IC₅₀ determinations.
  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., ClogP, H-bond donors) with activity .

Q. What steps ensure reproducibility in synthetic and analytical workflows for this compound?

Methodological Answer:

  • Detailed SOPs : Document catalyst batches, solvent purification methods, and instrument calibration.
  • Open Data Practices : Share raw spectra/chromatograms in repositories (e.g., Zenodo).
  • Collaborative Validation : Cross-lab replication studies to identify protocol-sensitive variables (e.g., stirring rates, drying times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.